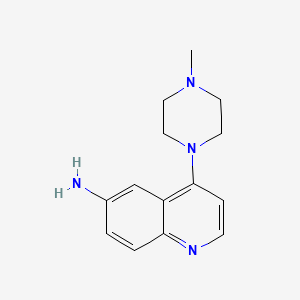
4-(4-Methylpiperazin-1-yl)quinolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpiperazin-1-yl)quinolin-6-amine is a synthetic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure substituted with a 4-methylpiperazine moiety at the 4-position and an amine group at the 6-position. It has been studied for its potential therapeutic and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)quinolin-6-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperazine Moiety: The 4-methylpiperazine moiety is introduced through nucleophilic substitution reactions. This can be achieved by reacting the quinoline derivative with 4-methylpiperazine under basic conditions.
Amination: The final step involves the introduction of the amine group at the 6-position of the quinoline ring. This can be accomplished through various methods, including reductive amination or direct amination using suitable reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylpiperazin-1-yl)quinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as an antimalarial and anticancer agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylpiperazin-1-yl)quinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA gyrase in bacteria, leading to the disruption of DNA replication and cell division.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine
- 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine
Uniqueness
4-(4-Methylpiperazin-1-yl)quinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C14H18N4 |
|---|---|
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
4-(4-methylpiperazin-1-yl)quinolin-6-amine |
InChI |
InChI=1S/C14H18N4/c1-17-6-8-18(9-7-17)14-4-5-16-13-3-2-11(15)10-12(13)14/h2-5,10H,6-9,15H2,1H3 |
Clave InChI |
VMBWFQGMSLTGSU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)
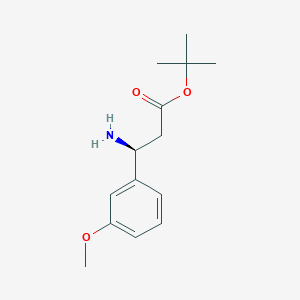
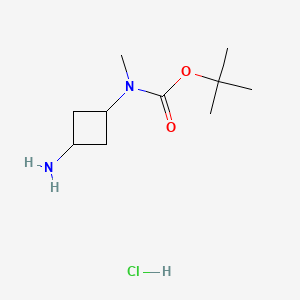
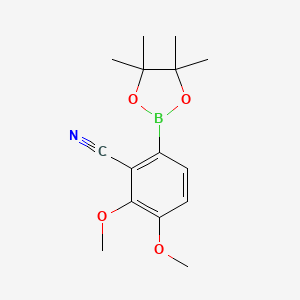
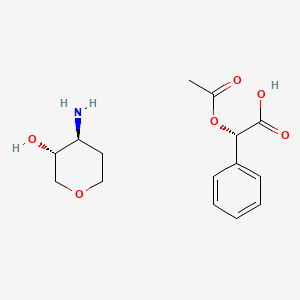
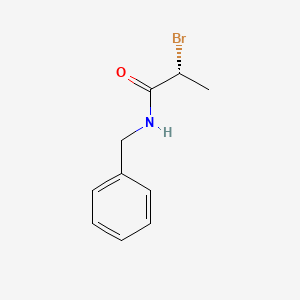
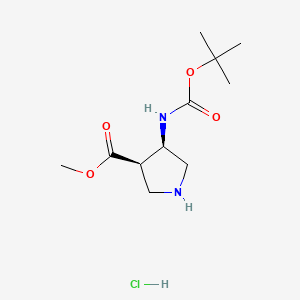
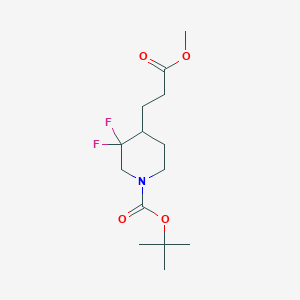

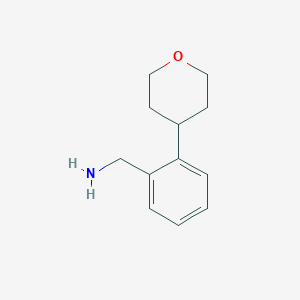
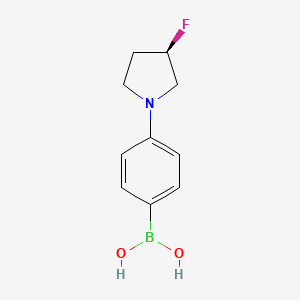
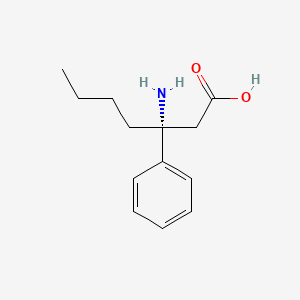
![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)

